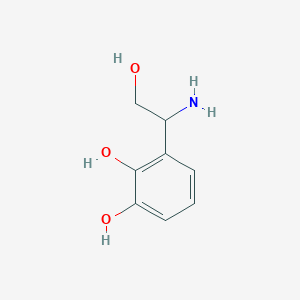

3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

Description

Contextualization within Catecholamine Isomerism and Structure-Function Relationships

Catecholamines are a class of monoamine neurotransmitters and hormones characterized by a catechol nucleus (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain. wikipedia.orgbritannica.com The precise positioning of these functional groups on the aromatic ring is critical in determining the molecule's interaction with biological targets, such as adrenergic receptors. medicalnewstoday.comnih.gov

The structure-function relationship in catecholamines is well-established. For instance, the presence and location of the hydroxyl groups on the catechol ring are crucial for receptor recognition and activation. The amine group on the side chain also plays a pivotal role in receptor binding and subsequent signal transduction. Therefore, the isomeric variation seen in 3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol provides a valuable molecular tool to probe the specific requirements for adrenergic receptor interaction and to understand why the 4-substituted isomer (norepinephrine) was selected through evolution as the primary neurotransmitter of the sympathetic nervous system.

Significance of Investigating Positional Isomers in Fundamental Chemical and Biochemical Systems

The study of positional isomers, such as this compound, is of paramount importance in both fundamental chemistry and biochemistry. It allows for a systematic investigation into how the spatial arrangement of functional groups influences a molecule's physical and chemical properties, as well as its biological activity.

From a biochemical perspective, the precise geometry of a molecule is the primary determinant of its ability to interact with enzymes and receptors. The "lock and key" model, and the more refined "induced fit" model, of enzyme-substrate and receptor-ligand interactions emphasize the necessity of a specific three-dimensional structure for biological activity. By comparing the biological effects (or lack thereof) of this compound with those of norepinephrine (B1679862), researchers can gain valuable insights into the structural prerequisites for adrenergic signaling. This comparative approach can help to map the binding pockets of adrenergic receptors with greater precision and to understand the molecular basis of their specificity.

While detailed research on the specific biological activity and pharmacological profile of this compound is not extensively available in public literature, its existence as a positional isomer of a key neurotransmitter underscores the importance of continued investigation into the broader family of catecholamine analogues. Such studies are fundamental to advancing our knowledge of neurochemistry and pharmacology.

Chemical and Physical Properties

Detailed experimental data for this compound are not widely published. However, computational methods provide predicted values for its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 73660-93-2 |

| Predicted XLogP3 | -1.3 |

| Predicted Hydrogen Bond Donor Count | 4 |

| Predicted Hydrogen Bond Acceptor Count | 4 |

| Predicted Rotatable Bond Count | 3 |

Note: The properties listed in this table are computationally predicted and may not reflect experimentally determined values.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-(1-amino-2-hydroxyethyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2 |

InChI Key |

UCEYGZDCHHZQAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1 Amino 2 Hydroxyethyl Benzene 1,2 Diol

Chemical Synthesis Pathways and Methodological Advancements

Classical organic synthesis provides a foundational framework for constructing norepinephrine (B1679862) and its derivatives. These pathways have evolved to incorporate advanced catalytic systems and more efficient strategies for controlling the molecular architecture, addressing the core challenges of selective functionalization and stereocontrol.

Regioselective Synthesis of Catechol Derivatives

A primary challenge in the synthesis of catecholamines is the differentiation of the two adjacent hydroxyl groups on the benzene (B151609) ring. Regioselective synthesis aims to modify one hydroxyl group in the presence of the other. This control is often achieved by exploiting the subtle differences in the acidity and steric environment of the two hydroxyls, particularly when an electron-withdrawing group is present on the ring.

For instance, in a related compound, 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected with various protecting groups, including benzyl, p-methoxybenzyl, and allyl groups, in yields ranging from 67-75% mdpi.com. This regioselectivity is driven by the electronic effect of the aldehyde group, which makes the para-hydroxyl group more acidic and thus more reactive towards alkylation under basic conditions. Similar principles can be applied to intermediates in the synthesis of 3-(1-amino-2-hydroxyethyl)benzene-1,2-diol to ensure that subsequent chemical transformations occur at the desired position.

Table 1: Examples of Regioselective Protection of 3,4-Dihydroxybenzaldehyde

| Protecting Group | Reagent | Yield | Reference |

|---|---|---|---|

| Benzyl | Benzyl Chloride | 70% | mdpi.com |

| Allyl | Allyl Bromide | 72% | mdpi.com |

| Propargyl | Propargyl Bromide | ~70% | mdpi.com |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl Chloride | 75% | mdpi.com |

| o-Nitrobenzyl | o-Nitrobenzyl Bromide | 67% | mdpi.com |

Stereoselective Introduction of the 1-Amino-2-hydroxyethyl Side Chain

The biological activity of norepinephrine is critically dependent on the (R)-configuration at the stereocenter of the side chain nih.gov. Therefore, achieving high stereoselectivity is a paramount goal in its synthesis. A common strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor.

One patented method describes the direct, stereoselective reduction of noradrenalone (norepinephrine ketone) to produce the desired levorotatory (R)-enantiomer without the need for chiral resolution google.com. This process utilizes chiral reducing agents such as chiral oxazaborolidines or α-pinene boranes in an ether solvent google.com. This approach is advantageous as it avoids the loss of material associated with resolving a racemic mixture and reduces production costs google.com. For example, the use of (-)-diisopinocampheylchloroborane as a reducing agent can directly yield the levorotatory norepinephrine google.com.

Utilization of Protecting Group Strategies in Catecholamine Synthesis

Given the multiple reactive sites on the norepinephrine molecule, protecting groups are indispensable tools in its multi-step synthesis wikipedia.org. Protecting groups are used to temporarily mask functional groups to prevent them from undergoing unwanted reactions while other parts of the molecule are being modified researchgate.net.

In catecholamine synthesis, the catechol hydroxyls are often protected as ethers (e.g., benzyl ethers), while the amino group is typically protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group researchgate.net. The choice of protecting groups is critical and often relies on an "orthogonal" strategy, where each group can be removed under specific conditions (e.g., acidic, basic, or hydrogenolysis) without affecting the others researchgate.netbiosynth.com. This allows for the sequential deprotection and functionalization of different parts of the molecule, which is essential for constructing complex structures . For instance, a Boc-protected amine can be deprotected in acidic media, while an Fmoc-protected amine is cleaved under basic conditions researchgate.net. This orthogonality is fundamental in syntheses requiring precise control over reactivity biosynth.com.

Novel Catalytic Approaches for Amino Alcohol Formation

Modern synthetic chemistry has introduced powerful catalytic methods for the formation of amino alcohols, which are key structural motifs in compounds like norepinephrine sciengine.comwestlake.edu.cn. These methods offer direct and efficient routes to these valuable building blocks.

Several catalytic systems have been developed:

Iridium Catalysis : Iridium catalysts have been shown to be effective for C-H amidation, enabling the synthesis of 1,2-amino alcohols from readily available alcohol starting materials kaist.ac.krresearchgate.net.

Ruthenium Catalysis : Chiral-at-metal ruthenium catalysts can perform intramolecular C(sp3)–H nitrene insertions into N-benzoyloxycarbamates to produce cyclic carbamates with high yield and enantioselectivity (up to 99% ee) sciengine.com. These cyclic intermediates can then be hydrolyzed to furnish the desired chiral β-amino alcohols sciengine.com.

Chromium Catalysis : A chromium-catalyzed asymmetric cross-aza-pinacol coupling reaction between aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols westlake.edu.cn. This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity, yielding products with high enantiomeric excess (99% ee) after purification westlake.edu.cn.

Photoredox Catalysis : Dual catalytic systems combining a chromium catalyst with a photoredox catalyst enable the synthesis of protected 1,2-amino alcohols from simple carbonyl compounds and α-silyl amines organic-chemistry.org.

Biocatalytic and Enzymatic Synthesis of Chiral Amino Alcohols and Related Diols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. Enzymes operate under mild conditions with high stereo- and regioselectivity, making them ideal for the synthesis of pharmaceuticals and other bioactive molecules frontiersin.orgnih.gov.

Enantioselective Synthesis via Biotransformation (e.g., enzymatic asymmetric reductive amination)

The synthesis of chiral amino alcohols, the core structure of this compound, has been significantly advanced by enzymatic methods researchgate.net. A key strategy is the asymmetric reductive amination of α-hydroxy ketones, which can be catalyzed by several classes of enzymes, including amine dehydrogenases (AmDHs) and imine reductases (IREDs) frontiersin.orgacs.org.

Engineered AmDHs, derived from amino acid dehydrogenases, have proven particularly effective. frontiersin.orgnih.govacs.org. These enzymes can synthesize chiral amino alcohols from α-hydroxy ketones using ammonia as the sole amino donor, which is highly efficient and atom-economical frontiersin.orgnih.gov. Through protein engineering techniques like directed evolution, the activity and stability of these enzymes have been significantly improved. For example, after several rounds of mutagenesis, an engineered AmDH variant showed a 4-fold improvement in catalytic efficiency while maintaining excellent enantioselectivity (ee >99%) for the reductive amination of 1-hydroxy-2-butanone frontiersin.orgnih.gov. These biocatalytic reactions typically achieve high conversions (91-99%) on a preparative scale frontiersin.orgnih.gov.

Table 2: Performance of Engineered Amine Dehydrogenase (AmDH) in Asymmetric Reductive Amination

| Enzyme | Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Engineered AmDH (from Lysinibacillus fusiformis) | α-hydroxy ketones | (S)-vicinal amino alcohols | Up to 99% | >99% | acs.org |

| Engineered SpAmDH (variant wh84) | 1-hydroxy-2-butanone (100-200 mM) | Chiral amino alcohol | 91-99% | >99% | frontiersin.orgnih.gov |

| Imine Reductases (IREDs) | α-hydroxymethyl ketones | Chiral N-substituted 1,2-amino alcohols | Not specified | 91-99% | researchgate.net |

Characterization of Enzymes Involved in Stereoselective Reactions

The biosynthesis of this compound, commonly known as norepinephrine, from L-tyrosine is a multi-step enzymatic pathway. This process relies on a series of highly specific enzymes that ensure the correct stereochemistry of the final product. The key stereoselective step is the β-hydroxylation of dopamine (B1211576), which establishes the (R)-configuration at the benzylic carbon. The primary enzymes involved in this pathway are Tyrosine Hydroxylase, Aromatic L-amino Acid Decarboxylase, and the stereochemistry-determining enzyme, Dopamine β-hydroxylase.

Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (TH) is the enzyme that initiates the synthesis of catecholamines, including norepinephrine. It catalyzes the rate-limiting step in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govwikipedia.orgcvpharmacology.com This reaction is an electrophilic aromatic substitution. nih.gov The enzyme is a homotetramer, with each subunit containing a catalytic core with a non-heme iron (Fe2+) atom held by histidine and glutamate residues. wikipedia.org The activity of TH is dependent on molecular oxygen and the cofactor tetrahydrobiopterin (BH4). wikipedia.org The enzyme's activity is tightly regulated, notably through phosphorylation of serine residues in its regulatory domain, which can increase its activity in the short term. wikipedia.org

Aromatic L-Amino Acid Decarboxylase (AADC)

Following the formation of L-DOPA, Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase, catalyzes the conversion of L-DOPA into dopamine. cvpharmacology.comtandfonline.com This reaction is a decarboxylation, removing the carboxyl group from L-DOPA. AADC is a versatile enzyme that belongs to the group II decarboxylase family and acts on a range of aromatic L-amino acids. nih.govmybiosource.com Its catalytic activity is dependent on the cofactor pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. wikipedia.org The reaction mechanism involves the formation of a Schiff base between PLP and the amino acid substrate, which facilitates the removal of the carboxyl group. nih.govwikipedia.org

Dopamine β-hydroxylase (DBH)

The critical stereoselective transformation in the synthesis of norepinephrine is catalyzed by Dopamine β-hydroxylase (DBH). This enzyme is a copper-containing monooxygenase that facilitates the hydroxylation of dopamine at the β-carbon of the ethylamine (B1201723) side chain, yielding (R)-norepinephrine, also known as L-norepinephrine. wikipedia.orgebi.ac.ukapexbt.com This enzymatic step is noteworthy as it is the only one in small-molecule neurotransmitter synthesis to occur inside synaptic vesicles. wikipedia.org DBH exists in both a soluble form within vesicles and a form bound to the inner vesicular membrane. nih.govnih.gov

DBH is a 290 kDa homotetramer, and its catalytic function requires molecular oxygen and utilizes ascorbate (vitamin C) as an electron-donating cofactor. wikipedia.orgstackexchange.com During the reaction, dopamine, ascorbate, and O2 act as substrates to produce norepinephrine, dehydroascorbate, and water. wikipedia.orgstackexchange.com The enzyme's substrate specificity is relatively broad, acting on various phenylethylamine derivatives, but its primary endogenous substrate is dopamine. wikipedia.org

Detailed characteristics of these key enzymes are summarized in the interactive data table below.

| Enzyme | Abbreviation | Function | Cofactor(s) | Substrate(s) | Product(s) | Key Characteristics |

|---|---|---|---|---|---|---|

| Tyrosine 3-monooxygenase | TH | Hydroxylation of L-tyrosine | Tetrahydrobiopterin (BH4), Fe2+, O2 | L-tyrosine | L-3,4-dihydroxyphenylalanine (L-DOPA) | Rate-limiting enzyme in catecholamine synthesis; exists as a homotetramer. nih.govwikipedia.org |

| Aromatic L-amino acid decarboxylase | AADC / DDC | Decarboxylation of L-DOPA | Pyridoxal-5'-phosphate (PLP) | L-DOPA, 5-HTP, L-tryptophan | Dopamine, Serotonin, Tryptamine | Catalyzes the final step in dopamine and serotonin biosynthesis. tandfonline.commybiosource.com |

| Dopamine β-monooxygenase | DBH | Stereospecific hydroxylation of dopamine | Ascorbate (Vitamin C), Cu2+, O2 | Dopamine | (R)-Norepinephrine | Copper-containing enzyme; reaction occurs inside synaptic vesicles. wikipedia.orgebi.ac.ukstackexchange.com |

Related Chemical Transformations

A related enzyme, Phenylethanolamine N-methyltransferase (PNMT), is responsible for the subsequent conversion of norepinephrine to epinephrine (adrenaline). wikipedia.org This enzyme catalyzes the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the primary amine of norepinephrine. wikipedia.orgnih.gov This transformation occurs primarily in the adrenal medulla. wikipedia.org

| Enzyme | Abbreviation | Function | Cofactor(s) | Substrate(s) | Product(s) | Key Characteristics |

|---|---|---|---|---|---|---|

| Phenylethanolamine N-methyltransferase | PNMT | N-methylation of norepinephrine | S-adenosyl-l-methionine (SAM) | (R)-Norepinephrine | Epinephrine | Catalyzes the terminal step in epinephrine biosynthesis. wikipedia.orgnih.gov |

Structural Elucidation and Stereochemical Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Applications)

Spectroscopic methods are fundamental to verifying the molecular structure by probing the connectivity of atoms and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework. In ¹H NMR, the substitution pattern on the aromatic ring would give rise to a distinct set of signals. For the 3-substituted benzene-1,2-diol moiety, the three aromatic protons would exhibit a specific splitting pattern and chemical shifts that differentiate it from other isomers. The protons on the ethyl side chain, specifically the methine proton adjacent to the hydroxyl group and the chiral center, and the methylene (B1212753) protons adjacent to the amine, would also show characteristic signals. st-andrews.ac.uk ¹³C NMR spectroscopy complements this by identifying all unique carbon environments, including the six distinct aromatic carbons and the two carbons of the side chain. st-andrews.ac.uk

Illustrative ¹H NMR Spectral Data Assignments

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | m |

| -CH(OH)- | 4.5 - 5.0 | dd |

| -CH₂NH₂ | 2.8 - 3.2 | m |

| Phenolic -OH | 8.0 - 9.5 (broad) | s |

| Alcoholic -OH | 4.0 - 5.5 (broad) | s |

| Amine -NH₂ | 1.5 - 3.0 (broad) | s |

Note: This table is illustrative and actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol would be expected to show characteristic absorption bands. The presence of both phenolic and alcoholic hydroxyl groups would result in a broad O-H stretching band. The primary amine would exhibit N-H stretching vibrations. Aromatic C-H and C=C stretching bands would confirm the presence of the benzene (B151609) ring.

Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol & Alcohol O-H | Stretch | 3200-3600 (broad) |

| Primary Amine N-H | Stretch | 3300-3500 (two bands) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O | Stretch | 1000-1300 |

Source: Based on general principles of IR spectroscopy. st-andrews.ac.uk

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₁NO₃), the molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 169.18. echemi.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. st-andrews.ac.uk The fragmentation pattern typically involves cleavage of the side chain, such as the loss of CH₂NH₂ or H₂O, providing further structural evidence.

Chiral Analysis and Determination of Absolute and Relative Stereochemistry (e.g., X-ray Crystallography, Chiral Chromatography Principles)

The presence of a stereocenter at the carbon atom bearing the hydroxyl group means the molecule can exist as a pair of enantiomers, (R) and (S). Determining the absolute and relative stereochemistry is crucial.

X-ray Crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline form. If a suitable single crystal of an enantiomerically pure sample or a salt with a chiral counter-ion can be formed, this technique can unambiguously establish the absolute configuration ((R) or (S)) of the chiral center. iucr.org It provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms. iucr.org

Chiral Chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the compound. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation. nih.gov This technique is essential for both analyzing the enantiomeric purity of a sample and for the preparative separation of the (R) and (S) forms. nih.gov The development of effective chiral sensors and solvating agents can also aid in determining the absolute configuration via NMR spectroscopy by inducing distinguishable chemical shifts for the enantiomers. mdpi.com

Conformational Analysis and Stereoisomer Studies

The ethylamine (B1201723) side chain is flexible, and rotation around the C-C and C-N bonds can lead to various staggered and eclipsed conformations. The relative orientation of the amino and hydroxyl groups is a key conformational feature. Intramolecular hydrogen bonding between the hydroxyl groups, the amine, and the catechol ring can significantly influence the stability of certain conformers.

Computational studies, such as molecular mechanics or quantum chemistry calculations, are often employed to model the different possible conformations and predict their relative stabilities. iucr.org These theoretical models can be correlated with experimental data from advanced NMR techniques (e.g., Nuclear Overhauser Effect) to provide a comprehensive understanding of the molecule's preferred shape in solution. The study of different stereoisomers, including both enantiomers and potentially diastereomers if additional chiral centers were introduced, provides insight into structure-activity relationships in various chemical and biological contexts.

Molecular Interactions and Biochemical Roles Non Clinical Focus

Investigation of Ligand-Macromolecule Interactions in Model Systems

The interaction of catecholamines with macromolecules is fundamental to their biochemical function. These interactions are primarily studied through in vitro models, which allow for the detailed characterization of binding affinities and enzymatic modulation.

Receptor Binding Studies in Isolated Systems (e.g., Adrenergic Receptor Subtypes in vitro)

Studies on norepinephrine (B1679862) reveal varying affinities for different adrenergic receptor subtypes. For instance, norepinephrine is known to have a higher affinity for α-adrenergic receptors and β1-adrenergic receptors compared to β2-adrenergic receptors. The binding affinities are typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

The binding of catecholamines to adrenergic receptors is a complex process influenced by the specific amino acid residues within the receptor's binding pocket. The catechol hydroxyl groups and the ethanolamine (B43304) side chain of the ligand are crucial for this interaction.

Table 1: Binding Affinities (Ki) of Norepinephrine for Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1A | 120 |

| α1B | 180 |

| α1D | 150 |

| α2A | 66 |

| α2B | 61.66 (EC50) |

| α2C | 63 |

| β1 | 830 |

| β2 | 3300 |

| β3 | 5.5 (EC50) |

Note: The data presented is for norepinephrine, the 4-substituted isomer of 3-(1-amino-2-hydroxyethyl)benzene-1,2-diol. EC50 values represent the concentration of a ligand that gives half-maximal response.

Enzyme Interaction Studies (e.g., Inhibition or Activation of Biochemical Enzymes in vitro)

Catecholamines can also interact with various enzymes, acting as either substrates, inhibitors, or activators. For instance, enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are responsible for the metabolic degradation of catecholamines.

While specific inhibitory or activatory data for this compound on other biochemical enzymes is not well-documented, the general class of catechol-containing compounds is known to interact with a variety of enzymes. The catechol moiety can be susceptible to oxidation, which can lead to the generation of reactive quinone species that may interact with and modify enzyme function. The potential for such interactions is an area of ongoing research.

Molecular Recognition and Binding Affinities in Recombinant or Cell-Free Systems

Recombinant and cell-free systems are powerful tools for studying molecular recognition and binding affinities in a controlled environment. These systems allow for the expression of specific receptor subtypes or enzymes, enabling precise characterization of ligand interactions.

The study of catecholamine binding to recombinant adrenergic receptors has provided detailed insights into the structural basis of ligand-receptor interactions. For example, site-directed mutagenesis studies have identified key amino acid residues in the transmembrane domains of adrenergic receptors that are critical for catecholamine binding. The hydroxyl groups on the catechol ring and the amine group in the side chain of catecholamines are essential for forming hydrogen bonds with these residues, thereby anchoring the ligand in the binding pocket.

Complexation Chemistry with Transition Metal Ions

The catechol moiety of this compound provides a bidentate binding site for metal ions. The formation of metal-catecholamine complexes can influence the compound's stability, reactivity, and biological activity.

Determination of Stoichiometry and Stability Constants of Metal-Compound Complexes

Studies on the complexation of the related compound 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol with various transition metal ions have been conducted. These studies have determined the stoichiometry and stability constants of the resulting complexes. For example, spectrophotometric methods have been used to investigate the complex formation between this catecholamine and silver(I), palladium(II), and cadmium(II) ions in a basic medium. researchgate.net

The stoichiometry of the complexes formed between the catecholamine and the metal ions was found to be a 1:1 metal-to-ligand ratio. researchgate.net The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand.

Table 2: Stability Constants of Metal-Catecholamine Complexes

| Metal Ion | Stability Constant (log K) |

| Ag(I) | 4.34 |

| Pd(II) | 5.75 |

| Cd(II) | 3.82 |

Note: The data presented is for 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol, a positional isomer of the subject compound. researchgate.net

Analysis of Coordination Modes and Ligand Properties in Metal Binding

The coordination of transition metal ions to catecholamines typically involves the two adjacent hydroxyl groups of the catechol ring. This bidentate coordination forms a stable five-membered chelate ring. The nitrogen atom of the amino group and the hydroxyl group on the ethylamine (B1201723) side chain can also participate in coordination, leading to different possible coordination modes depending on the metal ion and the reaction conditions.

The ligand properties, such as the pKa values of the hydroxyl and amino groups, play a crucial role in metal binding. The deprotonation of these groups is generally required for coordination to occur. The electronic properties of the metal ion also influence the stability and structure of the resulting complex. The study of these metal complexes is important for understanding the potential roles of catecholamines in metal homeostasis and for the development of new metal-based therapeutic agents.

Investigation of Redox Chemistry of the Catechol Moiety within Complexes

The catechol moiety of this compound, a compound also known as norepinephrine, is a critical determinant of its molecular interactions and biochemical functions due to its redox activity. The presence of two adjacent hydroxyl groups on the benzene (B151609) ring allows this molecule to participate in electron transfer reactions, a characteristic that is central to its biological role and its interactions with metal ions.

The oxidation of norepinephrine's catechol group results in the formation of a corresponding quinone. researchgate.net This conversion is a key step in the eventual formation of melanin (B1238610) pigments. researchgate.net The redox properties of norepinephrine are pH-dependent, and the molecule can be electrocatalytically oxidized. researchgate.netresearchgate.net In the presence of certain metal ions, such as copper(II), the oxidation of catecholamines like norepinephrine is enhanced, promoting a redox cycling process. mdpi.com This interaction can lead to the production of reactive oxygen species (ROS). mdpi.com

Electrochemical studies have been employed to investigate the redox behavior of norepinephrine. Cyclic voltammetry has been used to study its oxidation and reduction processes. mdpi.comnih.gov These studies indicate that the charge transfer reaction of noradrenaline is controlled by the diffusion of the molecule in the solution to the electrode surface. mdpi.com The electrochemical behavior of norepinephrine is influenced by the pH of the solution, with the redox reaction involving the transfer of protons. researchgate.net

The interaction of norepinephrine with metal ions is an area of significant interest. The catechol moiety can chelate metal ions with high affinity, including iron, copper, and zinc. mdpi.com This binding can prevent the metal ions from participating in redox reactions that could generate ROS, suggesting a protective function. mdpi.com However, redox-active metal ions like iron and copper can also catalyze the initial steps of neuromelanin biosynthesis by promoting the oxidation of catechols to quinones. mdpi.com

Below is a table summarizing key aspects of the redox chemistry of the catechol moiety of norepinephrine.

| Property Studied | Method | Key Findings | Reference(s) |

| Oxidation Product | General Chemistry | Oxidation results in the formation of the corresponding quinone. | researchgate.net |

| pH Dependence | Electrochemistry | The electrochemical properties and formal potentials are pH-dependent. | researchgate.net |

| Interaction with Copper(II) | Spectroscopy, EPR | Norepinephrine can reduce Cu(II) to Cu(I) and its oxidation is enhanced in the presence of copper, promoting redox cycling. | mdpi.com |

| Electrochemical Behavior | Cyclic Voltammetry | The charge transfer reaction is controlled by diffusion. | mdpi.com |

| Metal Chelation | Review | The catechol moiety chelates metal ions like iron and copper with high affinity. | mdpi.com |

Intracellular Signaling Pathway Modulation (Fundamental Research)

Analysis of Second Messenger System Involvement (e.g., Adenylate Cyclase Pathways in vitro)

This compound (norepinephrine) is a potent modulator of intracellular signaling pathways, primarily through its interaction with adrenergic receptors, which are G protein-coupled receptors. A key second messenger system influenced by norepinephrine is the adenylate cyclase pathway.

Norepinephrine stimulates adenylate cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This stimulation is mediated through its binding to β-adrenergic receptors, which are coupled to the stimulatory G protein, Gs. The activation of Gs leads to the activation of adenylate cyclase and a subsequent increase in intracellular cAMP levels. cAMP then acts as a second messenger, activating downstream effectors such as protein kinase A (PKA), which in turn phosphorylates various cellular proteins, leading to a physiological response.

In the human heart, both adrenaline and noradrenaline stimulate adenylate cyclase, predominantly through ventricular and atrial beta 2-adrenoceptors. Interestingly, the stimulation of a single beta 2-adrenoceptor can lead to the production of up to ten times more cAMP molecules than the stimulation of one beta 1-adrenoceptor. In brain tissue, such as the corpus striatum and cortex, norepinephrine has been shown to significantly increase the apparent Vmax for Mg2+ in adenylate cyclase activity. For instance, in corpus striatum particles, 0.1 mM norepinephrine can increase the apparent Vmax for Mg2+ by 300%.

The following table details the effects of norepinephrine on the adenylate cyclase pathway from in vitro studies.

| Tissue/Cell Type | Receptor Subtype(s) | Effect on Adenylate Cyclase | Downstream Effect | Reference(s) |

| Human atrial and ventricular myocardium | β1 and β2-adrenoceptors | Stimulation | Increased cAMP production | |

| Rat brain (corpus striatum) | Not specified | Increased apparent Vmax for Mg2+ by 300% with 0.1 mM norepinephrine | Increased adenylate cyclase activity | |

| Rat brain (cortex) | Not specified | Increased apparent Vmax for Mg2+ by 280% with 0.1 mM norepinephrine | Increased adenylate cyclase activity |

Exploration of Ion Channel Modulation and Membrane Interactions in Cellular Models (e.g., Cardiac Na+ channels in vitro)

The influence of this compound (norepinephrine) extends to the modulation of ion channels and membrane potential in various cellular models, including those of the heart. While direct, high-affinity binding to and blocking of the pore of cardiac sodium channels (like NaV1.5) is not its primary mechanism of action, norepinephrine indirectly influences sodium ion dynamics and membrane excitability.

In beating guinea pig ventricular muscle, the application of 3 µM norepinephrine has been shown to cause a small but significant increase in intracellular sodium activity. nih.gov After a 7-minute exposure at a constant stimulation of 1 Hz, intracellular sodium activity increased by approximately 0.5 mM. nih.gov This was accompanied by a 1 mV positive shift in the resting membrane potential. nih.gov Furthermore, norepinephrine stimulation of the Na+/K+ pump becomes evident upon the cessation of stimulation, as indicated by a more significant and rapid decrease in intracellular sodium activity and a faster rate of hyperpolarization compared to the absence of norepinephrine. nih.gov

In medial prefrontal cortex pyramidal neurons, norepinephrine has been demonstrated to modulate the membrane potential and holding current through the activation of β1-adrenergic receptors. nih.gov This activation leads to an increase in an inward Na+ current that flows through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.gov HCN channels are permeable to both sodium and potassium ions. The signaling pathway from the β1-adrenergic receptor to the HCN channels involves the βγ subunit of the G-protein and appears to be membrane-delimited. nih.gov

The table below summarizes the observed effects of norepinephrine on ion channels and membrane properties in in vitro models.

| Cellular Model | Key Finding | Specific Ion Channel(s) Involved | Resulting Effect | Reference(s) |

| Beating guinea pig ventricular muscle | Increase in intracellular sodium activity | Indirectly affects Na+ dynamics, stimulates Na+/K+ pump | Small increase in intracellular Na+, slight depolarization of resting membrane potential | nih.gov |

| Medial prefrontal cortex pyramidal neurons | Increase in inward Na+ current | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels | Modulation of membrane potential and holding current | nih.gov |

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Purity and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of 3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol and for separating it from its positional and chiral isomers. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while Gas Chromatography (GC) can also be employed, typically requiring derivatization.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile tool for the analysis of catecholamines. For the separation of positional isomers (e.g., 3-substituted vs. 4-substituted), reversed-phase chromatography is commonly used. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. The precise conditions, such as mobile phase composition and pH, would require optimization to achieve baseline separation.

A significant challenge in the analysis of this compound is the separation of its enantiomers (chiral separation), as they often exhibit different biological activities. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating the enantiomers of various pharmaceuticals. nih.govresearchgate.netnih.gov Another common approach is the use of cyclodextrin-based columns. researchgate.net The selection of the appropriate chiral column and mobile phase is crucial for effective enantioseparation.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Catecholamines

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shodex ORpak CDBS-453 (chiral separation column) | shodex.com |

| Mobile Phase | Isocratic elution (specific solvent system not detailed) | shodex.com |

| Flow Rate | 0.5 mL/min | nih.gov |

| Column Temperature | 10°C | nih.gov |

| Detection | UV at 280 nm; Circular Dichroism (CD) | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Gas Chromatography (GC):

Direct analysis of catecholamines like this compound by GC is challenging due to their low volatility and thermal instability. Therefore, derivatization is a necessary step to convert the polar functional groups (hydroxyl and amino groups) into more volatile and stable derivatives. koreascience.kr Common derivatization techniques include trimethylsilylation (TMS) or acylation. koreascience.krresearchgate.net After derivatization, the resulting compounds can be separated on a suitable GC column. The choice of derivatizing agent and reaction conditions must be carefully optimized to avoid the formation of side products. researchgate.net

Spectrophotometric and Electrochemical Detection Methods in Research Assays

Spectrophotometric Methods:

UV-Vis spectrophotometry can be utilized for the quantification of this compound. The presence of the catechol (1,2-dihydroxybenzene) ring results in characteristic UV absorption maxima. For the related compound, 3,4-dihydroxybenzoic acid, absorption maxima are observed at 206 nm, 218 nm, 216 nm, and 294 nm. sielc.com The specific absorption maxima for this compound would need to be determined experimentally. Solvent effects can influence the position and intensity of the absorption bands of dihydroxybenzene derivatives. nih.gov

Electrochemical Detection:

Electrochemical detection, particularly when coupled with HPLC, is a highly sensitive and selective method for the analysis of catecholamines. thermofisher.com The catechol moiety of this compound is readily oxidizable at a carbon electrode. Techniques like cyclic voltammetry can be used to study the redox behavior of catecholamines. For instance, norepinephrine (B1679862) exhibits an oxidation peak at approximately +0.65 V and a corresponding reduction peak at around -0.23 V in fast-scan cyclic voltammetry. nih.gov This electrochemical property allows for detection at very low concentrations, often in the picogram range, making it suitable for trace analysis in biological samples. thermofisher.com

Table 2: Example of Electrochemical Detection Parameters for Norepinephrine

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Cyclic Voltammetry | mdpi.com |

| Working Electrode | Glassy Carbon Electrode modified with MWCNTs and Cobalt Ferrite | mdpi.com |

| Reference Electrode | Ag/AgCl | mdpi.com |

| Potential Range | -0.4 to 1.0 V | mdpi.com |

| Scan Rate | 100 mV/s | mdpi.com |

| Supporting Electrolyte | 0.1 mol/L Phosphate Buffer (pH 7) | mdpi.com |

Mass Spectrometry Applications in Structural Analysis and Trace Detection

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique like GC or HPLC (LC-MS), it provides both separation and identification capabilities.

Structural Analysis:

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For compounds with an amine group, a key fragmentation is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.org Other common fragmentations for molecules like this compound would involve the loss of small neutral molecules like water from the hydroxyl groups. The differentiation of positional isomers by mass spectrometry can be challenging due to their similar fragmentation patterns. However, statistical comparison of mass spectra or the use of tandem mass spectrometry (MS/MS) can aid in their distinction. msu.eduresearchgate.net

Trace Detection:

Tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace quantification of catecholamines in complex matrices. This technique offers high selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. This allows for the detection and quantification of the analyte at very low concentrations, even in the presence of interfering substances. nih.gov

Development of Reference Standards and Robust Analytical Protocols for Research Applications

Reference Standards:

The availability of high-purity reference standards is crucial for the accurate quantification and identification of this compound. Organizations like the National Institute of Standards and Technology (NIST) provide Standard Reference Materials (SRMs) for a wide range of compounds, ensuring the quality and comparability of measurements. nist.gov While a specific SRM for this compound may not be available, reference materials for related catecholamines are. lgcstandards.com The development of a certified reference material involves rigorous characterization of its purity and properties.

Robust Analytical Protocols:

For research applications to be reliable and reproducible, the analytical methods used must be validated. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. ich.orgeuropa.eu A robust analytical protocol is one that has been demonstrated to be suitable for its intended purpose. The validation process assesses various parameters, including:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By following these guidelines, researchers can develop and implement analytical protocols for this compound that are reliable, accurate, and fit for their intended purpose. biotech-spain.comslideshare.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

There is a notable lack of published studies employing Density Functional Theory (DFT) or Ab Initio methods specifically for 3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol. Such calculations are essential for understanding the fundamental properties of a molecule. For its more famous isomer, norepinephrine (B1679862), DFT calculations have been used extensively to study reaction mechanisms, such as autoxidation, and to analyze conformational intricacies. rsc.orgresearchgate.net These studies provide a template for the type of analysis that could be performed on this compound.

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap for this compound are not available in the current scientific literature. These descriptors are critical for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. Fukui functions, which are used to predict sites for nucleophilic and electrophilic attack, have also not been reported for this specific isomer.

Table 1: Hypothetical Reactivity Descriptor Data This table is for illustrative purposes only, as specific experimental or calculated values for this compound are not available.

| Descriptor | Hypothetical Value | Predicted Implication |

| HOMO Energy | Not Available | Indicates electron-donating ability |

| LUMO Energy | Not Available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Not Available | Relates to chemical reactivity and stability |

| Fukui (f-) | Not Available | Predicts site for electrophilic attack |

| Fukui (f+) | Not Available | Predicts site for nucleophilic attack |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP map is a valuable tool that illustrates the charge distribution within a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For a molecule like this, one would expect negative potential (red/yellow) around the oxygen atoms of the catechol group and the nitrogen atom of the amino group, and positive potential (blue) around the hydrogen atoms, particularly the hydroxyl and amine hydrogens.

Molecular Dynamics Simulations for Conformation Analysis and Stability

No molecular dynamics (MD) simulation studies focused on this compound are present in the literature. MD simulations would be instrumental in exploring its conformational landscape, identifying stable conformers in different environments (e.g., in a vacuum, in water), and understanding the flexibility of the ethylamine (B1201723) side chain. Such studies on noradrenaline have revealed the crucial role of intramolecular hydrogen bonds in determining its stability. researchgate.net A similar analysis for the 3-substituted isomer would be necessary to understand how the different substitution pattern affects its conformational preferences and stability.

Structure-Activity Relationship (SAR) Modeling in silico

In silico Structure-Activity Relationship (SAR) modeling for this compound is not documented. SAR studies are fundamental in drug discovery to correlate a molecule's structural features with its biological activity. Without experimental activity data for this specific isomer, it is impossible to build or validate a predictive SAR model.

Ligand Docking and Molecular Modeling of Compound-Target Interactions

There are no available ligand docking or molecular modeling studies that investigate the interaction of this compound with any biological target. Docking studies are essential for predicting the binding affinity and orientation of a ligand within the active site of a receptor. For norepinephrine, extensive docking studies exist to model its interaction with various adrenergic receptors. researchgate.net To perform a meaningful docking study on the 3-substituted isomer, one would first need to hypothesize a potential biological target and then use computational methods to predict the binding mode and affinity, which has not yet been reported.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Derivatives and Analogs with Modified Selectivity or Stability

A significant area of research is the rational design and chemical synthesis of novel derivatives and analogs of norepinephrine (B1679862). The primary goals are to enhance selectivity for specific adrenergic receptor subtypes (α1, α2, β1, β3) and to improve the molecule's stability. wikipedia.org Enhanced selectivity can lead to more targeted therapeutic effects with fewer side effects, while improved stability can extend the shelf life and efficacy of pharmaceutical formulations. google.com

Researchers are exploring various synthetic strategies to achieve these modifications. One approach involves introducing chiral reagents into the synthesis pathway of intermediates, which can induce a higher yield of the desired R-configuration product, the biologically active isomer. google.com For instance, the synthesis of N-acyl norepinephrine and its analogs represents a path toward new derivatives with potentially altered pharmacokinetic properties. researchgate.net Another strategy focuses on creating transition-state analogues for enzymes involved in norepinephrine's metabolic pathway, such as Phenylethanolamine N-methyltransferase (PNMT). nih.gov These analogues are designed to bind with high affinity and specificity, offering a route to potent and selective inhibitors. nih.gov

Efforts to improve stability often target the catechol moiety, which is susceptible to oxidation. acs.org Formulations are being developed that are substantially free of antioxidants yet exhibit low degradation and minimal isomerization from the active R(-) isomer to the inactive S(+) isomer, even under heat stress like autoclaving. google.com This is achieved by carefully controlling factors like pH and packaging to reduce light-mediated oxidation. google.com

Table 1: Strategies for Developing Novel Norepinephrine Derivatives

| Strategy | Objective | Example/Method |

| Chiral Synthesis | Increase yield of R-isomer | Introduction of a chiral reagent during the synthesis of intermediates to induce stereoselectivity in the carbonyl reduction step. google.com |

| Transition-State Analogs | Develop potent and selective enzyme inhibitors | Design of molecules that mimic the geometry and electronic properties of the SN2 transition state of the PNMT-catalyzed reaction. nih.gov |

| Formulation Enhancement | Improve chemical stability | Development of antioxidant-free, ready-to-inject aqueous preparations with a physiologically acceptable pH, stored in containers that reduce light exposure. google.com |

| Structural Modification | Create analogs with altered properties | Synthesis of N-acyl derivatives to explore new structure-activity relationships. researchgate.net |

Comparative Studies of Isomeric Differences in Biochemical and Biophysical Properties

Norepinephrine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-norepinephrine and (S)-norepinephrine. The R-enantiomer is the biologically active form produced in the body. nih.gov Comparative studies focusing on the biochemical and biophysical properties of these isomers are crucial for understanding the molecule's pharmacology and for developing stereoselective production methods.

Biochemically, the primary difference lies in their interaction with adrenergic receptors. The R-isomer has a significantly higher affinity for these receptors and is responsible for the physiological effects associated with norepinephrine, such as increased heart rate, blood pressure, and alertness. wikipedia.orgnih.gov The S-isomer is comparatively inactive. google.com This stereoselectivity is a key consideration in pharmaceutical applications, where the presence of the inactive S-isomer can be considered an impurity. google.com

Biophysical properties also differ between the enantiomers. While basic physical properties like molecular weight and formula are identical, their interaction with polarized light differs—a property known as optical rotation, which is used to distinguish them. google.com Computational studies using methods like Density Functional Theory (DFT) have been employed to compare the structural and electronic properties of catecholamine analogs, elucidating the features that govern their antioxidant activity and receptor interactions. researchgate.netias.ac.in Such studies have shown that the catechol moiety is critical for reactivity. researchgate.net Capillary electrokinetic chromatography has been used to study the interactions of norepinephrine with lipid emulsions, revealing how factors like temperature and pH can influence its distribution, with subtle differences observed between isomers. nih.gov

Table 2: Comparison of (R)- and (S)-Norepinephrine Isomers

| Property | (R)-Norepinephrine | (S)-Norepinephrine |

| Biological Activity | The principal active neurotransmitter and hormone. nih.gov | Largely inactive. google.com |

| Receptor Affinity | High affinity for α and β-adrenergic receptors. nih.gov | Significantly lower affinity for adrenergic receptors. |

| Natural Occurrence | The endogenous form synthesized in the body. mdpi.com | Not naturally synthesized in significant amounts. |

| Pharmaceutical Status | The desired active pharmaceutical ingredient. google.com | Considered an impurity in pharmaceutical preparations. google.comgoogle.com |

Advancement of Biocatalytic Approaches for Sustainable and Stereoselective Production

The chemical synthesis of norepinephrine often involves harsh conditions, toxic reagents, and can result in a racemic mixture of both R- and S-isomers, requiring costly and inefficient resolution steps. google.com Consequently, there is growing interest in biocatalytic approaches, which use enzymes to achieve highly specific and efficient chemical transformations under mild, environmentally friendly conditions. researchgate.netnih.gov The key advantages of using enzymes are their high stereoselectivity, leading directly to the desired (R)-norepinephrine, and their potential for creating more sustainable manufacturing processes. mdpi.comresearchgate.net

In nature, the final step of norepinephrine biosynthesis is catalyzed by the enzyme dopamine-β-hydroxylase, which stereoselectively hydroxylates dopamine (B1211576) to produce the R-enantiomer. mdpi.comresearchgate.net Research in biocatalysis aims to harness this natural efficiency. One promising approach involves the use of dehydroreductase enzymes to asymmetrically transform noradrenalone hydrochloride into R-noradrenaline with high chiral purity. google.com This method can be performed in a simple one-pot, two-step process, often achieving high yields and enantiomeric excess. mdpi.com

Protein engineering and directed evolution are being used to discover and create novel enzymes with improved activity, stability, and substrate specificity for industrial applications. nih.govnih.gov For example, ω-transaminases and monoamine oxidases have been used in one-pot reactions to synthesize chiral amines from prochiral ketones. mdpi.com These advancements are making biocatalysis a competitive alternative to traditional chemical synthesis for producing enantiomerically pure active pharmaceutical ingredients like (R)-norepinephrine. nih.gov

Table 3: Enzymes in Norepinephrine-Related Biocatalysis

| Enzyme Class | Role in Synthesis/Metabolism | Significance |

| Dopamine-β-hydroxylase | Catalyzes the stereoselective hydroxylation of dopamine to form (R)-norepinephrine in vivo. mdpi.comresearchgate.net | The natural catalyst responsible for producing the active isomer; serves as a model for biocatalytic processes. mdpi.com |

| Dehydroreductase | Used in biocatalytic processes to asymmetrically reduce noradrenalone hydrochloride to R-noradrenaline. google.com | Enables high-yield, high-purity synthesis of the R-isomer, avoiding classical resolution methods. google.com |

| Tyrosinase | Catalyzes the regioselective hydroxylation of L-tyrosine to L-DOPA, a precursor in the norepinephrine biosynthesis pathway. mdpi.com | An example of enzymatic regioselectivity in the broader catecholamine synthesis pathway. mdpi.com |

| Transaminases & Monoamine Oxidases | Employed in one-pot enzymatic reactions to produce chiral amines from ketones. mdpi.com | Demonstrates the potential of multi-enzyme cascade reactions for efficient and stereoselective synthesis. mdpi.com |

Integration of Systems Biology and Omics Technologies for Comprehensive Interaction Profiling

To fully understand the multifaceted role of norepinephrine, researchers are moving beyond single-pathway studies and embracing a holistic approach through systems biology and "omics" technologies. ontosight.ainih.gov These fields use high-throughput techniques to comprehensively analyze the entire complement of biological molecules—such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—to map the complex interaction networks that norepinephrine modulates. biobide.comnih.gov

The norepinephrine signaling pathway is complex, involving multiple G protein-coupled receptor subtypes that trigger diverse downstream cascades. ontosight.ai Systems biology approaches can model this complexity, providing insights into how norepinephrine influences everything from attention and stress responses to memory and inflammation. ontosight.ainih.gov For example, transcriptomics can reveal how norepinephrine release alters gene expression profiles in different brain regions or in immune cells, providing a molecular fingerprint of its effects. biobide.com

Proteomics can identify the specific proteins that interact with adrenergic receptors or are modified by downstream signaling events, helping to validate drug targets and understand disease mechanisms. biobide.com Similarly, metabolomics can provide an instantaneous snapshot of the physiological state of a cell by quantifying changes in metabolites following noradrenergic stimulation. nih.gov The integration of this multi-omics data is essential for building predictive models of drug responses and for identifying novel biomarkers for diseases where norepinephrine signaling is dysregulated, such as depression, anxiety, and cardiovascular disorders. ontosight.aibiobide.com

Table 4: Application of Omics Technologies to Norepinephrine Research

| Omics Technology | Area of Study | Potential Insights |

| Genomics | Adrenergic receptor genes and signaling pathway components | Identification of genetic variations (e.g., SNPs) that influence an individual's response to norepinephrine or predisposition to related disorders. nih.gov |

| Transcriptomics | Gene expression profiling | Understanding how norepinephrine modulates the expression of thousands of genes in target cells, affecting functions like neuroplasticity and inflammation. nih.govnih.gov |

| Proteomics | Protein expression and interaction networks | Mapping the protein interaction networks downstream of adrenergic receptor activation and identifying proteins whose expression levels change in response to noradrenergic signaling. biobide.com |

| Metabolomics | Cellular metabolic profiling | Quantifying changes in cellular metabolites to understand how norepinephrine impacts energy metabolism and other physiological processes. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalizing benzene-1,2-diol derivatives. For example, alkylation or reductive amination can introduce the amino-hydroxyethyl side chain. Reaction optimization should prioritize temperature control (e.g., reflux conditions for amine coupling) and pH adjustments to stabilize intermediates. Orthogonal design (e.g., varying solvents, catalysts, and reaction times) is recommended to identify optimal yields . Safety protocols for handling amines and hydroxylated aromatics (e.g., PPE, fume hoods) must align with GHS Category 2 guidelines for skin/eye irritation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (FTIR, NMR). For phenolic hydroxyl and amine groups, FTIR peaks at 3200–3500 cm⁻¹ (O-H/N-H stretches) and NMR signals (e.g., δ 6.5–7.5 ppm for aromatic protons) are critical. Cross-reference with databases like PubChem for CAS-specific spectral data, avoiding unreliable platforms like BenchChem .

Q. What experimental design principles apply to studying its solubility and stability under varying pH conditions?

- Methodological Answer : Employ factorial design to test solubility in solvents (e.g., water, ethanol, DMSO) across pH gradients (2–12). Monitor degradation via UV-Vis spectroscopy at λ_max for aromatic systems (~270 nm). Include controls (e.g., inert atmosphere) to isolate oxidation effects. Data analysis should use regression models to predict stability thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound’s amine group?

- Methodological Answer : Discrepancies may arise from solvent polarity or competing side reactions. Use density functional theory (DFT) to model electron density around the amine group and predict nucleophilic behavior. Validate experimentally via kinetic studies (e.g., reaction with electrophiles like aldehydes) under controlled conditions. Compare results with structurally analogous compounds (e.g., dopamine derivatives) .

Q. What advanced techniques are suitable for probing interactions between this compound and biological macromolecules?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity with proteins/DNA. For mechanistic insights, combine UV-Vis titration (hypochromicity shifts) and molecular docking simulations. Ensure buffer compatibility (e.g., Tris-HCl for pH 7.4) to mimic physiological conditions .

Q. How can researchers optimize large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer : Apply green chemistry principles: substitute toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives. Use continuous flow reactors to enhance heat/mass transfer and reduce waste. Monitor byproducts via LC-MS and employ membrane separation technologies (e.g., nanofiltration) for purification .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for interpreting heterogeneous data from multi-laboratory studies?

- Methodological Answer : Use meta-analysis frameworks to aggregate datasets, weighting results by sample size and methodological rigor (e.g., Cochrane Collaboration tools). For outliers, apply Grubbs’ test or principal component analysis (PCA) to identify confounding variables (e.g., temperature fluctuations, reagent purity) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s redox behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.